

# Application Notes and Protocols for Biotin-X-NTA on Nitrocellulose Membranes

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## Compound of Interest

Compound Name: Biotin-X-NTA

Cat. No.: B12408099

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of histidine-tagged (His-tagged) proteins immobilized on nitrocellulose membranes using **Biotin-X-NTA**. This method offers a sensitive and reliable alternative to traditional antibody-based detection.

## Introduction

The **Biotin-X-NTA** system provides a highly specific method for detecting His-tagged proteins in various applications, including Western blotting. The system leverages the high affinity of the nitrilotriacetic acid (NTA) moiety for polyhistidine tags when charged with a metal ion, typically Nickel ( $\text{Ni}^{2+}$ ). The biotin component of the molecule allows for subsequent detection using streptavidin- or avidin-conjugated enzymes, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), followed by chemiluminescent or colorimetric substrates. This method can detect as little as 0.1 pmol of a His-tagged protein immobilized on a nitrocellulose membrane. [1][2][3][4][5] A key advantage of this technique is the ability to strip the **Biotin-X-NTA** probe from the membrane under mild conditions, allowing for subsequent reprobing with other detection reagents.

## Principle of the Method

The detection process involves three key interactions:

- Chelation: The NTA portion of **Biotin-X-NTA** chelates a divalent metal ion, typically Ni<sup>2+</sup>.
- Binding: The Ni<sup>2+</sup>-NTA complex then binds with high specificity to the polyhistidine tag of the target protein immobilized on the nitrocellulose membrane.
- Detection: The biotin moiety is subsequently recognized by a streptavidin-enzyme conjugate, which, in the presence of its substrate, generates a detectable signal.

## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the **Biotin-X-NTA** protein detection method.

Parameter	Value	References
Detection Limit	As low as 0.1 pmol of His-tagged protein	
Binding Affinity (Kd)	~10 $\mu$ M (for mono-NTA)	
Stripping Condition pH	pH 4.8	

Note: For enhanced binding affinity, Tris-NTA reagents, which have a much lower dissociation constant (Kd) in the nanomolar range (1 nM), can be considered.

## Experimental Protocols

This section provides a detailed protocol for the detection of His-tagged proteins on nitrocellulose membranes using **Biotin-X-NTA**.

## Required Reagents and Buffers

- **Biotin-X-NTA**: Solubilized in DMSO or water to a stock concentration of 1 mg/mL.
- NiCl<sub>2</sub> Solution: 10 mM in deionized water.
- Blocking Buffer: 5% w/v non-fat dry milk or 3% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Avoid using non-fat milk if using an avidin/biotin detection system, as milk contains endogenous biotin.

- Wash Buffer (TBST): 1X Tris-Buffered Saline with 0.1% Tween® 20.
- Streptavidin-HRP or Streptavidin-AP conjugate.
- Chemiluminescent or colorimetric substrate for HRP or AP.
- Nitrocellulose membrane with transferred proteins.
- Stripping Buffer (Optional): 200 mM acetate acid with 40 mM EDTA, pH 4.8, or 62.5 mM Tris, 0.2% SDS, 50 mM DTT, pH 6.8.

## Detection Protocol

- Blocking: Following protein transfer to the nitrocellulose membrane, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Washing: Wash the membrane three times for 5 minutes each with TBST.
- Preparation of Staining Solution: Prepare the **Biotin-X-NTA** staining solution fresh, less than 30 minutes before use. For a standard 8 cm x 10 cm blot, prepare 20 mL of the staining solution as follows:
  - 20 mL Blocking Buffer
  - 20 µL of 10 mM NiCl<sub>2</sub>
  - 20 µL of 1 mg/mL **Biotin-X-NTA**
  - 1-2 µL of 1 mg/mL Streptavidin-HRP or Streptavidin-AP
- Incubation: Incubate the blot in the freshly prepared staining solution for 30 minutes at room temperature with gentle agitation.
- Washing: Wash the membrane three times for 5 minutes each with TBST to remove unbound reagents.
- Signal Detection:

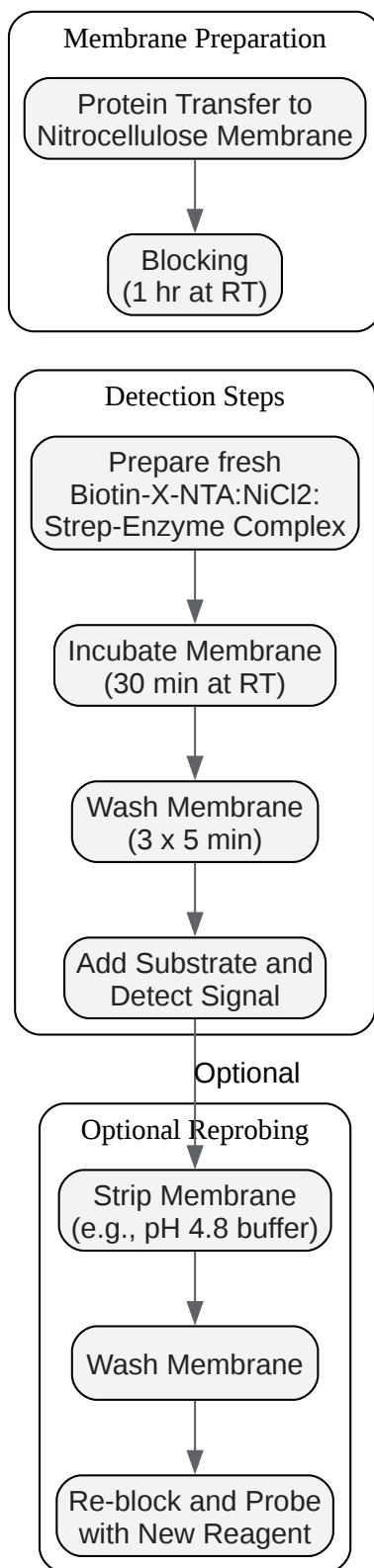
- For chemiluminescent detection, incubate the membrane with the appropriate HRP or AP substrate according to the manufacturer's instructions.
- Capture the signal using a suitable imaging system.

## Membrane Stripping and Reprobing (Optional)

- Stripping: To strip the **Biotin-X-NTA** complex, incubate the blot in Stripping Buffer (e.g., 200 mM acetate acid with 40 mM EDTA, pH 4.8) overnight with gentle agitation. Alternatively, for a faster stripping, incubate in 62.5 mM Tris, 0.2% SDS, 50 mM DTT, pH 6.8 at 50°C for 40 minutes.
- Washing: Wash the blot extensively with Wash Buffer (2-4 times for 5 minutes each) at room temperature.
- Reprobing: The membrane can now be blocked again and reprobed with another primary antibody or detection reagent.

## Visualizations

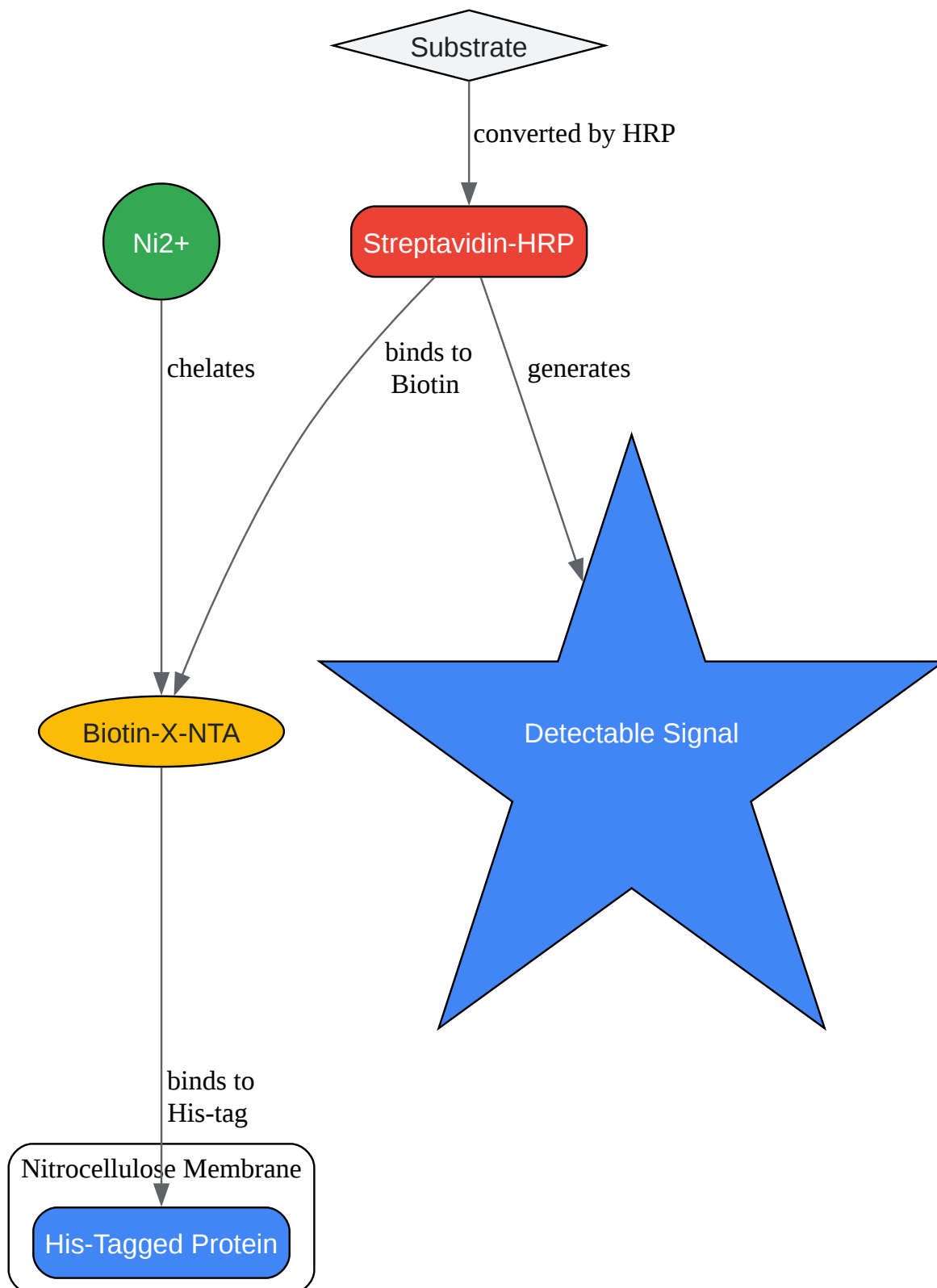
### Biotin-X-NTA Detection Workflow



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Caption: Workflow for His-tagged protein detection using **Biotin-X-NTA**.

## Principle of Biotin-X-NTA Interaction



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Caption: Molecular interactions in the **Biotin-X-NTA** detection system.

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